# Spectroscopic Analysis of 2,6-Dimethyloctane: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethyloctane-1,6-diol

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Absence of Publicly Available Data for **2,6-Dimethyloctane-1,6-diol**; Spectroscopic Profile of the Parent Compound, 2,6-Dimethyloctane, Presented as a Closely Related Alternative.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic data for **2,6-Dimethyloctane-1,6-diol**. An extensive search of public databases and scientific literature has revealed a significant data gap, with no available Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific diol.

In lieu of the requested information, this guide provides a comprehensive overview of the spectroscopic data for the closely related parent compound, 2,6-dimethyloctane. The following sections detail the available <sup>1</sup>H NMR, IR, and mass spectrometry data for 2,6-dimethyloctane, presented in a structured format with clear data tables and a summary of experimental protocols where available. This information can serve as a valuable reference point for researchers working with similar branched-chain alkanes.

#### **Spectroscopic Data Summary of 2,6-Dimethyloctane**

The spectroscopic data for 2,6-dimethyloctane provides characteristic information about its molecular structure. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, IR, and mass spectrometry.

#### Table 1: <sup>1</sup>H NMR Spectroscopic Data



Peak Label	Chemical Shift (ppm)
A	1.526
В	1.34
С	1.29
D	1.29
E	1.26
F	1.23
G	1.15
J	1.15
K	1.08
L	0.869
М	0.857
N	0.846
Note: The shift values were obtained at 400	

MHz.[1] Coupling constants reported are

J(A,L)=6.64Hz and J(C,N)=7.47Hz.[1]

#### Table 2: Infrared (IR) Spectroscopy Peak List

While a full peak table is not available, the IR spectrum was obtained via transmission, and the data was digitized by the National Institute of Standards and Technology (NIST) from a hard copy.[2] The instrument used was likely a prism, grating, or hybrid spectrometer.[2]

## Table 3: Mass Spectrometry (Electron Ionization) Peak List

The mass spectrum of 2,6-dimethyloctane was obtained using electron ionization.[3] The data was compiled by the NIST Mass Spectrometry Data Center.[3] A comprehensive list of all



peaks is extensive; however, the most significant peaks are typically used for structural elucidation.

### **Experimental Methodologies**

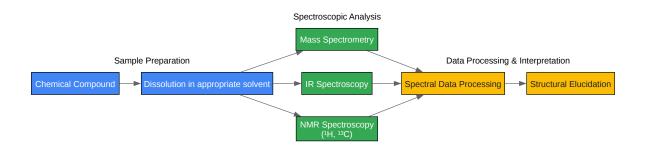
A detailed experimental protocol for the acquisition of all spectroscopic data for 2,6-dimethyloctane is not available in a single source. However, the following information has been compiled from available database entries.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 400 MHz instrument.[1] One source indicates the use of CDCl<sub>3</sub> as the solvent.
- Infrared (IR) Spectroscopy: The IR spectrum was measured on a dispersive instrument, likely a prism, grating, or hybrid spectrometer.[2] The sampling method was transmission.[2]
   It is important to note that spectra from such instruments may differ in detail from those obtained on modern FTIR instruments.[2]
- Mass Spectrometry (MS): The mass spectrum was acquired using the electron ionization (EI) technique.[3] This data is part of the NIST/TRC Web Thermo Tables professional edition.[3]

## **Visualizing the Analytical Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.





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A generalized workflow for spectroscopic analysis.

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#### References

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